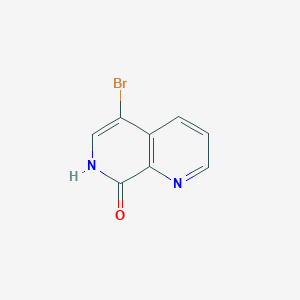
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at the 4-position and the bromo and methyl substituents at the 5 and 2 positions, respectively, define the structure of this particular compound.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various precursors under controlled conditions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent reactions including methoxylation, oxidation, and bromination to yield the desired product . Similarly, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involves the gradual evaporation of acetone to grow single crystals, indicating a potential route for synthesizing related ethyl pyrimidine carboxylates .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined by X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the molecule . Theoretical calculations, such as those based on Density Functional Theory (DFT), can also be used to optimize the molecular structure and predict vibrational spectra, as demonstrated in the study of a mecarbinate derivative .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclocondensations, and esterifications. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylates . Additionally, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate under neutral or acidic conditions yields ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the practical application and handling of the compound. The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, for example, indicates a high purity and yield, suggesting that the synthesis route is efficient and the compound is stable under the conditions used . Spectroscopic characterization, such as NMR and IR, provides insights into the functional
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is utilized in various synthetic pathways to create compounds with potential pharmaceutical applications. One such example is its use in the synthesis of pyrimidine glycosides, which have been evaluated for their antimicrobial activity. The compounds synthesized show promising results in combating microbial infections (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008). Additionally, ethyl 5-bromopyrimidine-4-carboxylate, a related compound, is utilized in the preparation of potent CK2 inhibitors like CX-5011, demonstrating its role in developing pharmacologically active molecules (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).
Structural and Spectroscopic Studies
In the field of structural chemistry, ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is significant. It serves as a precursor or intermediate in the synthesis of complex molecules, which are then characterized using techniques like X-ray crystallography, NMR spectroscopy, and vibrational spectral studies. For instance, a derivative of mecarbinate involving this compound was synthesized and analyzed using these techniques, providing valuable insights into its molecular structure and properties (Luo, Ma, Zhou, & Huang, 2019).
Development of Antiviral Agents
Some derivatives of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate have been explored for their potential as antiviral agents. For example, research on pyrimidines and their derivatives has revealed compounds with inhibitory activity against retroviruses, indicating the potential of these compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antimicrobial Activity
The derivatives of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against various pathogenic microorganisms, signifying their importance in developing new antimicrobial agents (Elkerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-6(9)4-10-5(2)11-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNFJQXAJBLYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510107 | |
| Record name | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
CAS RN |
83410-38-2 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83410-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



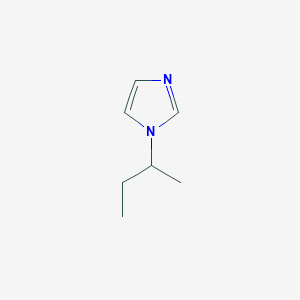
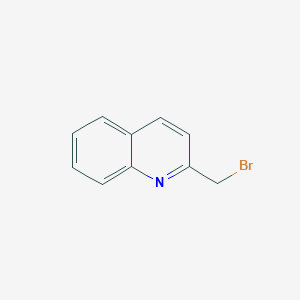
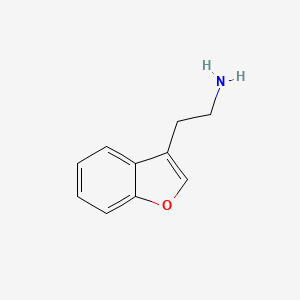
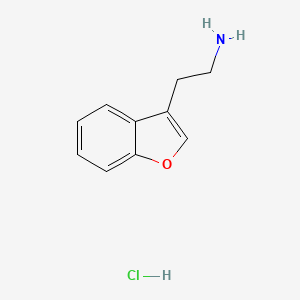
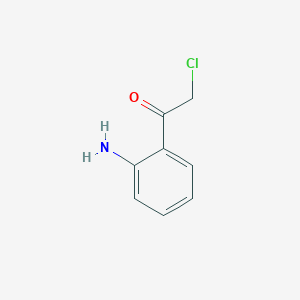

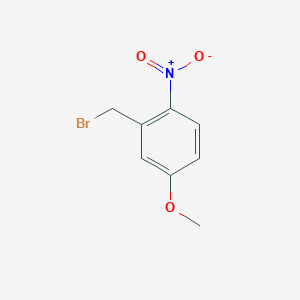
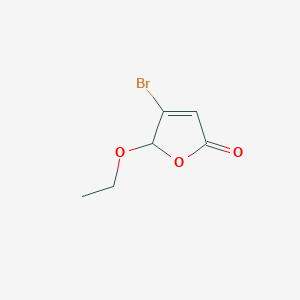
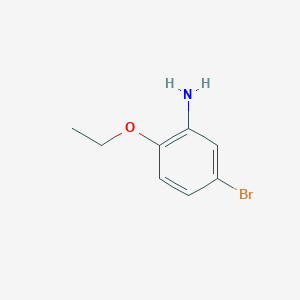
![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
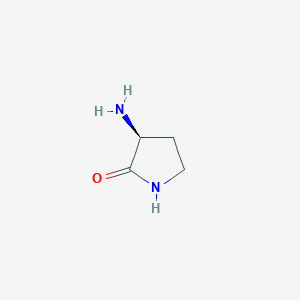
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

